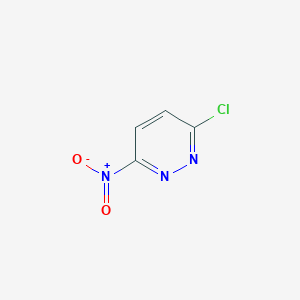

3-Chloro-6-nitropyridazine

Descripción

3-Chloro-6-nitropyridazine is a heteroaromatic compound featuring a pyridazine ring substituted with chlorine at position 3 and a nitro group at position 4. For instance, Wermuth et al. (1987) demonstrated the synthesis of 3-chloro-6-arylpyridazines using hydrazine and reduction agents, which could be adapted for nitro-substituted derivatives . Additionally, reactions involving chloroacetyl chloride and acetic acid (as seen in the synthesis of triazolo-pyridazine derivatives) highlight the role of electrophilic substitution in functionalizing pyridazine rings .

Propiedades

Fórmula molecular |

C4H2ClN3O2 |

|---|---|

Peso molecular |

159.53 g/mol |

Nombre IUPAC |

3-chloro-6-nitropyridazine |

InChI |

InChI=1S/C4H2ClN3O2/c5-3-1-2-4(7-6-3)8(9)10/h1-2H |

Clave InChI |

BZJJVSPADGGXJJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NN=C1[N+](=O)[O-])Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-Cloro-6-nitropiridazina típicamente implica la nitración de 3-cloropiridazina. Un método común incluye la reacción de 3-cloropiridazina con ácido nítrico en presencia de ácido sulfúrico, que actúa como catalizador. La reacción se lleva a cabo bajo condiciones controladas de temperatura para asegurar la nitración selectiva en la posición 6 .

Métodos de Producción Industrial: La producción industrial de 3-Cloro-6-nitropiridazina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar el rendimiento. La purificación del producto final se logra mediante técnicas de cristalización o destilación .

Análisis De Reacciones Químicas

Tipos de Reacciones: 3-Cloro-6-nitropiridazina experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas o tioles en condiciones básicas.

Reacciones de Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.

Reactivos y Condiciones Comunes:

Sustitución: Hidróxido de sodio o carbonato de potasio en un solvente orgánico como la dimetilformamida (DMF).

Reducción: Hidrógeno gaseoso con paladio sobre carbono (Pd/C) como catalizador.

Principales Productos Formados:

Sustitución: Formación de 3-amino-6-nitropiridazina o 3-tio-6-nitropiridazina.

Reducción: Formación de 3-cloro-6-aminopiridazina.

Aplicaciones Científicas De Investigación

3-Cloro-6-nitropiridazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por sus potenciales propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como un posible compuesto principal para el desarrollo de nuevos productos farmacéuticos.

Industria: Utilizado en la síntesis de agroquímicos y colorantes

Mecanismo De Acción

El mecanismo de acción de 3-Cloro-6-nitropiridazina se basa principalmente en su capacidad para interactuar con objetivos biológicos a través de sus sustituyentes nitro y cloro. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a efectos antimicrobianos o anticancerígenos. El grupo cloro puede participar en reacciones de sustitución aromática electrófila, lo que permite que el compuesto se una a enzimas o receptores específicos .

Compuestos Similares:

- 3-Cloro-6-metoxipiridazina

- 3-Cloro-6-aminopiridazina

- 3,6-Dicloropiridazina

Comparación: 3-Cloro-6-nitropiridazina es único debido a la presencia de ambos grupos nitro y cloro, que confieren reactividad química y actividad biológica distintas. En comparación con 3-Cloro-6-metoxipiridazina, el grupo nitro en 3-Cloro-6-nitropiridazina proporciona sitios adicionales para la modificación química y las potenciales interacciones biológicas. De manera similar, la presencia del grupo nitro lo diferencia de 3-Cloro-6-aminopiridazina, que carece del potencial oxidativo del grupo nitro .

Comparación Con Compuestos Similares

Structural and Physical Properties

The nitro and chloro substituents significantly influence the compound’s reactivity and physical characteristics. Below is a comparative analysis of structurally related pyridazine and pyridine derivatives:

Actividad Biológica

3-Chloro-6-nitropyridazine (CHClNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

3-Chloro-6-nitropyridazine is a nitropyridazine derivative characterized by a chlorine atom and a nitro group attached to the pyridazine ring. Its molecular structure is critical for its biological activity, influencing its interactions with biological targets.

The biological activity of 3-Chloro-6-nitropyridazine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may affect metabolic pathways and cellular functions.

- Cellular Interaction : It interacts with cellular components, potentially altering gene expression and signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The nitro group in the structure can contribute to oxidative stress within cells, leading to apoptosis in certain contexts.

Antimicrobial Activity

3-Chloro-6-nitropyridazine exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has indicated that 3-Chloro-6-nitropyridazine may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Antileishmanial Activity : A study focusing on derivatives of 3-Chloro-6-nitropyridazine revealed promising antileishmanial activity, with modifications enhancing efficacy against Leishmania species. The derivatives exhibited IC50 values lower than those of standard treatments, indicating potential for further development as antileishmanial agents .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of the compound, showing significant inhibition of pro-inflammatory cytokines in cell culture models. This suggests its potential use in treating inflammatory disorders .

Pharmacokinetics

The pharmacokinetic profile of 3-Chloro-6-nitropyridazine is essential for understanding its therapeutic potential:

- Absorption : Rapidly absorbed after administration.

- Distribution : Shows a wide distribution in tissues, influenced by its lipophilicity.

- Metabolism : Primarily metabolized in the liver through conjugation and oxidation reactions.

- Excretion : Excreted mainly via urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.